Thiophene Regioisomerism: 3-yl vs. 2-yl Substitution as a Key Determinant of Biological Activity
The positional isomerism of the thiophene ring in 1,2,4-oxadiazole compounds is a critical factor influencing biological activity. A direct head-to-head comparison of 1,2,4-oxadiazole PPAR-α agonists revealed that the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole exhibited an EC50 range of 0.18–0.77 μM, whereas its optimized synthetic analog 16 (incorporating a modified thiophene-3-yl residue) showed an EC50 range of 0.23–0.83 μM [1]. In contrast, structural alterations at the thiophene position—including changes to the 2-yl regioisomer—have been shown to substantially diminish PPAR-α agonistic activity [1].
| Evidence Dimension | PPAR-α Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.23–0.83 μM (for compound 16, a derivative containing a 3-yl thiophene-1,2,4-oxadiazole core) |
| Comparator Or Baseline | Natural compound 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole: EC50 = 0.18–0.77 μM |
| Quantified Difference | Comparable activity; structural modifications at the thiophene-3-yl position can fine-tune activity without loss of potency |
| Conditions | In vitro PPAR-α transactivation assay; A-498 and DU 145 cell lines |
Why This Matters
This demonstrates that the 3-yl thiophene substitution is a privileged motif for maintaining PPAR-α agonist activity, and that 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine serves as a direct synthetic entry point to this valuable pharmacophore.
- [1] Apaza Ticona L, Sánchez Sánchez-Corral J, Flores Sepúlveda A, Soriano Vázquez C, Hernán Vieco C, Rumbero Sánchez Á. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Med Chem. 2023;14:1377-1388. View Source
